7-Methoxybenzoxazolinone
Overview
Description
7-Methoxybenzoxazolinone is a secondary plant metabolite predominantly found in monocotyledonous plants, especially in the Gramineae family . This compound is known for its role in plant defense mechanisms and its ability to influence animal reproduction . It is commonly detected in plants consumed by voles and livestock and can also be present in cereal-based products .
Preparation Methods
The synthesis of 7-Methoxybenzoxazolinone typically involves the hydrolysis of 2-β-D-glucopyranosyloxy-4-hydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA-Glc) to DIMBOA, which then spontaneously decomposes into this compound . Industrial production methods often utilize bioassay-driven sequential fractionation schemes to isolate the compound from crude plant extracts . The reaction conditions usually involve the use of dichloromethane as a solvent and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
7-Methoxybenzoxazolinone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation reactions can occur in the presence of halogenating agents like chlorine or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding quinones, while reduction can yield hydroxylated derivatives .
Scientific Research Applications
7-Methoxybenzoxazolinone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methoxybenzoxazolinone involves its role as a partial agonist of melatonin, which regulates mammalian reproduction . It also affects the cecal microbiota of herbivores, altering the abundance of specific bacterial families and inhibiting glucose metabolism and protein digestion . This compound’s ability to inhibit the growth and reproduction of insects is attributed to its chemical defense properties .
Comparison with Similar Compounds
7-Methoxybenzoxazolinone is unique compared to other similar compounds such as 6-Methoxybenzoxazolinone and DIMBOA. . Other similar compounds include:
6-Methoxybenzoxazolinone: Known for its role in plant defense and its effects on animal reproduction.
DIMBOA: A precursor to this compound, involved in plant defense against herbivores.
Properties
IUPAC Name |
7-methoxy-3H-1,3-benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-11-6-4-2-3-5-7(6)12-8(10)9-5/h2-4H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMJPEFZDKBKJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307663 | |
Record name | 7-Methoxy-2(3H)-benzoxazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201307663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40925-64-2 | |
Record name | 7-Methoxy-2(3H)-benzoxazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40925-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxy-2(3H)-benzoxazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201307663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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